9h-Purin-9-amine
Overview
Description
9H-Purin-9-amine, commonly known as adenine, is a heterocyclic aromatic organic compound. It is one of the two purine nucleobases used in forming nucleotides of the nucleic acids DNA and RNA. Adenine pairs with thymine in DNA and with uracil in RNA. This compound plays a crucial role in cellular respiration, forming adenosine triphosphate (ATP), and in protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-9-amine typically involves the cyclization of suitable precursors. One common method is the condensation of formamidine with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under acidic conditions. Another method involves the reaction of 4,5-diaminopyrimidine with formic acid.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Certain strains of bacteria and yeast can be genetically modified to overproduce adenine, which is then extracted and purified for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2,8-dihydroxyadenine.
Reduction: Reduction reactions are less common but can lead to the formation of dihydroadenine derivatives.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the 6-position, leading to various substituted adenine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2,8-Dihydroxyadenine.
Reduction: Dihydroadenine derivatives.
Substitution: Various N-substituted adenine derivatives.
Scientific Research Applications
9H-Purin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various nucleotides and nucleosides.
Biology: Essential for studying DNA and RNA structures and functions.
Medicine: Investigated for its role in antiviral and anticancer therapies. Adenine derivatives are used in drugs like vidarabine for treating herpes simplex virus infections.
Industry: Used in the production of energy drinks and supplements due to its role in ATP synthesis.
Mechanism of Action
The primary mechanism of action of 9H-Purin-9-amine involves its incorporation into nucleotides, which are then used in DNA and RNA synthesis. It acts as a precursor for adenosine triphosphate (ATP), which is crucial for energy transfer in cells. Adenine also plays a role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Comparison with Similar Compounds
Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the biosynthesis of adenine and guanine.
Xanthine: A product of purine metabolism and a precursor of uric acid.
Uniqueness: 9H-Purin-9-amine is unique due to its specific pairing with thymine in DNA and uracil in RNA, which is essential for the accurate transmission of genetic information. Its role in ATP synthesis also sets it apart from other purines, highlighting its importance in cellular energy metabolism.
Properties
IUPAC Name |
purin-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-10-3-9-4-1-7-2-8-5(4)10/h1-3H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHPJOFZFFKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285144 | |
Record name | 9h-purin-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-13-9 | |
Record name | NSC40628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9h-purin-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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